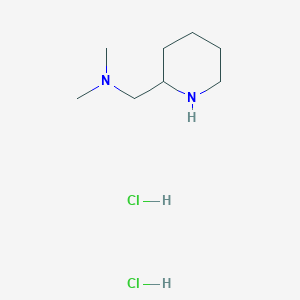

Dimethyl-piperidin-2-ylmethyl-amine dihydrochloride

Description

Properties

IUPAC Name |

N,N-dimethyl-1-piperidin-2-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-10(2)7-8-5-3-4-6-9-8;;/h8-9H,3-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJNIXIPXVOURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663002 | |

| Record name | N,N-Dimethyl-1-(piperidin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185304-33-9 | |

| Record name | N,N-Dimethyl-1-(piperidin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl-piperidin-2-ylmethyl-amine dihydrochloride can be synthesized by reacting piperidine with dimethylamine. The dihydrochloride form is obtained by adding hydrochloric acid during the reaction . The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-piperidin-2-ylmethyl-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Common Reactions

The compound can undergo various chemical reactions, including:

- Oxidation : Producing N-oxides.

- Reduction : Forming secondary amines.

- Substitution : Participating in nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.

Organic Synthesis

Dimethyl-piperidin-2-ylmethyl-amine dihydrochloride serves as a valuable reagent in the synthesis of piperidine derivatives. It is commonly used to prepare complex organic molecules, which are essential in pharmaceutical development. Its ability to facilitate various chemical transformations makes it a critical component in organic chemistry laboratories.

Biochemical Assays

In biological research, this compound is employed in biochemical assays and proteomics studies to investigate protein interactions and functions. Its role as a ligand allows it to bind selectively to proteins and enzymes, modulating their activity. This interaction is crucial for understanding biochemical pathways and developing therapeutic agents.

Case Study 1: Protein Interaction Studies

Research has demonstrated that this compound can significantly influence protein interactions. In one study, it was used to explore binding affinities with specific enzymes involved in metabolic pathways, revealing insights into enzyme regulation mechanisms . The compound's effectiveness as a ligand was highlighted through its ability to stabilize protein conformations during assays.

Case Study 2: Drug Development

The pharmaceutical industry has recognized the potential of piperidine derivatives for drug development, particularly in treating neurological disorders such as Alzheimer's disease. This compound has been incorporated into novel drug candidates that exhibit improved binding properties to cholinesterase enzymes, enhancing their therapeutic efficacy .

Mechanism of Action

The mechanism of action of dimethyl-piperidin-2-ylmethyl-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as a ligand that can bind to proteins and enzymes, modulating their activity and function. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their biochemical properties and interactions .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following table summarizes key structural, physicochemical, and pharmacological properties of dimethyl-piperidin-2-ylmethyl-amine dihydrochloride and related compounds, based on the evidence provided:

| Compound Name | Molecular Formula | Molecular Weight | Pharmacological Activity | Solubility | Key References |

|---|---|---|---|---|---|

| This compound (Hypothetical) | C₉H₁₉N₂·2HCl (estimated) | ~236.1 (estimated) | Likely interacts with neurotransmitter systems (e.g., dopamine, serotonin). | Expected solubility in polar solvents (e.g., water, methanol) due to HCl salt. | N/A |

| GBR 12783 dihydrochloride | C₂₈H₃₂N₂O·2HCl | 485.5 | Potent dopamine uptake inhibitor (IC₅₀ = 1.8 nM in rat striatal synaptosomes). | White solid; soluble in polar solvents. | |

| Clospipramine dihydrochloride | C₂₈H₃₅ClN₄O·2HCl | 552.0 | Antipsychotic agent; modulates serotonin and dopamine receptors. | Freely soluble in formic acid; slightly soluble in water, methanol. | |

| 5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride | C₁₀H₁₈Cl₂N₄ | 265.18 | Structural analog with potential CNS activity (exact mechanism uncharacterized). | Solubility data not provided. | |

| 2-(5-bromopyrimidin-2-yl)ethylamine dihydrochloride | C₈H₁₂BrN₃·2HCl | 309.5 (estimated) | Pyrimidine-linked amine; possible role in kinase inhibition or nucleic acid interactions. | Likely soluble in water and DMSO. | |

| 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride | C₁₃H₁₉Cl₂F₃N₂ | 331.2 | Aryl-piperidine derivative; potential application in oncology or CNS disorders. | Solubility data not provided. |

Structural and Functional Insights

Core Scaffolds :

- Piperidine-based compounds (e.g., GBR 12783, clospipramine) often exhibit enhanced blood-brain barrier penetration due to their lipophilic cores, making them suitable for CNS-targeted therapies .

- Substituted pyrimidines (e.g., 2-(5-bromopyrimidin-2-yl)ethylamine dihydrochloride) may engage in hydrogen bonding or π-π stacking interactions, useful in enzyme inhibition .

- Pharmacological Specificity: GBR 12783 dihydrochloride shows exceptional selectivity for dopamine transporters over serotonin or norepinephrine systems, a rare feature among piperazine/piperidine derivatives . Clospipramine dihydrochloride’s dual activity at serotonin and dopamine receptors contrasts with the hypothesized single-target mechanism of this compound .

Salt Forms :

- Dihydrochloride salts generally improve aqueous solubility and bioavailability compared to free bases, as seen in clospipramine and GBR 12783 .

Biological Activity

Dimethyl-piperidin-2-ylmethyl-amine dihydrochloride is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article provides an overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by its piperidine structure, which is known for its ability to interact with various biological targets. The compound acts as a ligand that can bind to proteins and enzymes, modulating their activity. This interaction is critical for its biological effects, which can include:

- Inhibition of Enzymatic Activity : Similar to other piperidine derivatives, it may inhibit enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's .

- Modulation of Protein Interactions : The compound's ability to form stable complexes with target molecules influences their biochemical properties and interactions.

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Activity : Research indicates that piperidine derivatives exhibit antimicrobial properties against various pathogens. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains .

- Neuroprotective Effects : The compound's potential to inhibit AChE suggests it may have neuroprotective properties, making it a candidate for further investigation in treating neurodegenerative disorders .

- Anti-inflammatory Properties : Some studies have indicated that derivatives of piperidine can exhibit anti-inflammatory effects, potentially providing therapeutic options for inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against M. tuberculosis | |

| Neuroprotective | Inhibits AChE, potential in Alzheimer's therapy | |

| Anti-inflammatory | Exhibits anti-inflammatory effects |

Case Study: Neuroprotective Properties

A study focused on the synthesis and evaluation of piperidine derivatives demonstrated that certain modifications to the piperidine structure enhanced binding affinity to AChE. This modification resulted in improved neuroprotective effects in vitro, suggesting potential applications in Alzheimer's disease treatment .

Case Study: Antimicrobial Efficacy

In another investigation, this compound was evaluated alongside other piperidine derivatives for their antimicrobial activity. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an antimicrobial agent .

Q & A

Q. What are the validated synthetic routes for Dimethyl-piperidin-2-ylmethyl-amine dihydrochloride, and how can purity be ensured?

Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible one-step routes by leveraging databases like PISTACHIO and REAXYS . Post-synthesis, purity is verified via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while elemental analysis validates stoichiometry .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer : Reverse-phase HPLC with UV detection (HPLC-UV) offers high sensitivity for quantification in plasma or tissue homogenates, with a linear range of 0.1–50 µg/mL and a limit of detection (LOD) < 0.05 µg/mL . For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) using deuterated internal standards improves accuracy, achieving precision (RSD < 5%) and recovery rates > 95% .

Advanced Research Questions

Q. How can experimental design principles optimize reaction conditions for synthesizing this compound?

Methodological Answer : Statistical design of experiments (DoE), such as factorial or response surface methodologies, identifies critical parameters (e.g., temperature, catalyst loading). For example, a central composite design (CCD) can model nonlinear relationships between reactant molar ratios and yield, reducing trial runs by 40–60% . Computational tools like ICReDD integrate quantum chemical calculations to predict optimal conditions, accelerating reaction development .

Q. What strategies resolve contradictions in stability data for this compound under varying pH and temperature?

Methodological Answer : Controlled stress testing (e.g., ICH Q1A guidelines) under acidic (pH 2), neutral (pH 7), and alkaline (pH 10) conditions at 40°C–60°C identifies degradation pathways. High-resolution mass spectrometry (HRMS) characterizes degradation products, while kinetic modeling (Arrhenius equation) extrapolates shelf-life. Conflicting data may arise from solvent polarity effects, necessitating polarity-adjusted UV-spectrophotometric validation .

Q. How can computational modeling predict the compound’s receptor-binding interactions?

Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions with target receptors (e.g., GPCRs). Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions, while free-energy perturbation (FEP) quantifies binding affinities (ΔG). Validation via surface plasmon resonance (SPR) confirms computational predictions .

Q. What methodologies validate the compound’s role in multi-step organic syntheses as a chiral building block?

Methodological Answer : Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) assesses enantiomeric excess (ee > 98%). Asymmetric catalysis experiments (e.g., using BINAP ligands) optimize stereoselectivity, while X-ray crystallography resolves absolute configurations. Comparative kinetic resolution studies (e.g., Candida antarctica lipase B) quantify enantiomer reactivity differences .

Data-Driven and Contradiction Analysis

Q. How should researchers address batch-to-batch variability in spectroscopic data for this compound?

Methodological Answer : Implement orthogonal analytical methods:

- FT-IR cross-validates functional groups (e.g., amine N-H stretches at 3300–3500 cm⁻¹).

- DSC/TGA monitors thermal behavior (melting point ± 2°C deviation indicates impurities).

Statistical process control (SPC) charts track variability sources (e.g., solvent residuals), with root-cause analysis (RCA) targeting synthesis step inconsistencies .

Q. What frameworks ensure reproducibility in cross-laboratory studies involving this compound?

Methodological Answer : Adopt standardized protocols (e.g., ASTM E2857) for instrumentation calibration and sample preparation. Interlaboratory round-robin tests with blinded samples assess reproducibility. Metadata reporting via FAIR principles (Findable, Accessible, Interoperable, Reusable) enhances transparency, while blockchain-based lab notebooks (e.g., SciNote) audit data trails .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.